molecular formula C22H28N4O3 B5616729 5-acetyl-1'-[3-(2-methoxyphenyl)propanoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]

5-acetyl-1'-[3-(2-methoxyphenyl)propanoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]

Cat. No. B5616729
M. Wt: 396.5 g/mol
InChI Key: PJDHCTNVARDIEZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of spiro compounds like this one typically involves multiple steps, including creating the core ring system and attaching various functional groups. For example, Shestopalov et al. (2002) describe a three-component condensation method that could be relevant for synthesizing compounds with a spiro-piperidine structure (Shestopalov et al., 2002).

Molecular Structure Analysis

The molecular structure of spiro compounds is unique due to the spiro-connection of rings. The compound under discussion would have a complex structure featuring a spiro linkage between imidazo[4,5-c]pyridine and piperidine rings. Structural analysis can be performed using techniques like NMR spectroscopy and X-ray crystallography, as demonstrated by Dhanalakshmi et al. (2018) in their study of imidazo[1,2-a]pyridine derivatives (Dhanalakshmi et al., 2018).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. Some imidazole derivatives have been found to inhibit certain enzymes, but without specific studies on this compound, it’s hard to say what its mechanism of action might be .

properties

IUPAC Name

1-(5-acetylspiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl)-3-(2-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3/c1-16(27)26-12-9-18-21(24-15-23-18)22(26)10-13-25(14-11-22)20(28)8-7-17-5-3-4-6-19(17)29-2/h3-6,15H,7-14H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDHCTNVARDIEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C13CCN(CC3)C(=O)CCC4=CC=CC=C4OC)N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetyl-1'-[3-(2-methoxyphenyl)propanoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]

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